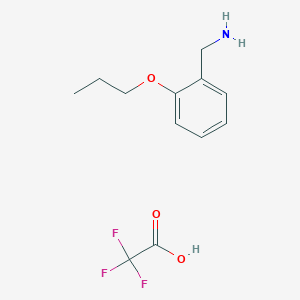
Rhodium(3+) isooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(3+) isooctanoate is a coordination compound where rhodium is in the +3 oxidation state, coordinated with isooctanoate ligands. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes. Rhodium, being a transition metal, exhibits unique catalytic behaviors, making its compounds valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodium(3+) isooctanoate can be synthesized through various methods. One common approach involves the reaction of rhodium(III) chloride with isooctanoic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps to recover and recycle rhodium, given its high cost and limited availability. The use of automated systems and stringent quality control measures ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium(3+) isooctanoate undergoes several types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst to facilitate the oxidation of organic substrates.
Reduction: Although less common, rhodium(3+) can be reduced to lower oxidation states under specific conditions.
Substitution: The isooctanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used under controlled conditions.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and may be facilitated by heating.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce new rhodium complexes with different ligands .
Applications De Recherche Scientifique
Rhodium(3+) isooctanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which rhodium(3+) isooctanoate exerts its effects is primarily through its catalytic activity. The rhodium center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of reactions. This coordination often involves the formation of intermediate complexes, which then undergo further transformations to yield the final products .
Molecular Targets and Pathways: In biological systems, rhodium complexes can interact with nucleic acids and proteins, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific structure of the rhodium complex and the biological context .
Comparaison Avec Des Composés Similaires
- Rhodium(III) chloride
- Rhodium(III) acetate
- Rhodium(III) nitrate
- Rhodium(III) sulfate
- Rhodium(III) oxalate
Propriétés
Numéro CAS |
93843-19-7 |
|---|---|
Formule moléculaire |
C24H45O6Rh |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
6-methylheptanoate;rhodium(3+) |
InChI |
InChI=1S/3C8H16O2.Rh/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clé InChI |
CSECWDDSMXDVMX-UHFFFAOYSA-K |
SMILES canonique |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


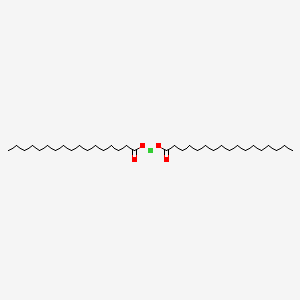
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
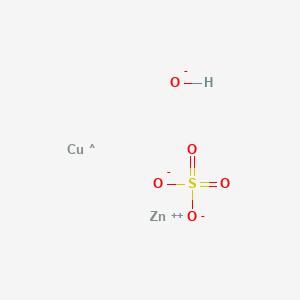
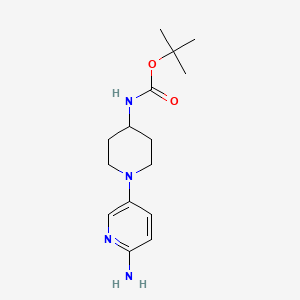

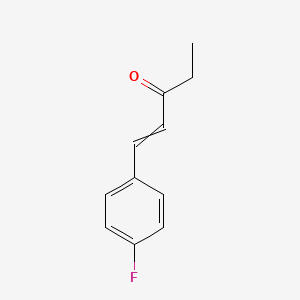

![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
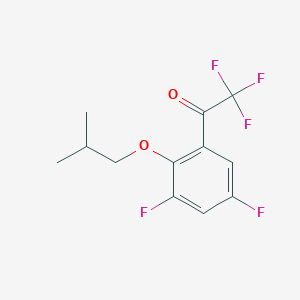
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
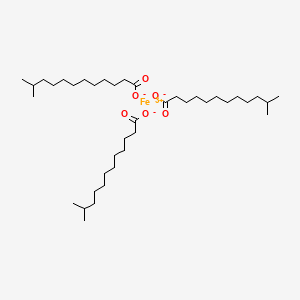
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
